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2',3'-Dideoxyxanthosine - 132194-28-6

2',3'-Dideoxyxanthosine

Catalog Number: EVT-372600
CAS Number: 132194-28-6
Molecular Formula: C10H12N4O4
Molecular Weight: 252.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2′-Deoxyisoguanosine

Compound Description: 2′-Deoxyisoguanosine (1) is a deoxynucleoside analog. It is similar in structure to the canonical DNA nucleoside 2′-deoxyguanosine, but with a different arrangement of the nitrogen and oxygen atoms in the purine base. This difference means 2′-deoxyisoguanosine is an isomer of 2′-deoxyguanosine. []

Relevance: 2′-Deoxyisoguanosine (1) is a related compound to 2′,3′-dideoxyxanthosine because they share the same purine base structure, xanthine. The difference lies in the sugar moiety: 2′-deoxyisoguanosine has a 2′-deoxyribose sugar, while 2′,3′-dideoxyxanthosine has a 2′,3′-dideoxyribose sugar, meaning both the 2' and 3' positions of the ribose sugar lack a hydroxyl group. []

2′,3′-Dideoxyisoguanosine

Compound Description: 2′,3′-Dideoxyisoguanosine (2) is a dideoxynucleoside analog. It is similar in structure to the canonical DNA nucleoside 2′-deoxyguanosine, but with a different arrangement of the nitrogen and oxygen atoms in the purine base, and with both the 2' and 3' positions of the ribose sugar lacking a hydroxyl group. []

Relevance: 2′,3′-Dideoxyisoguanosine (2) can be considered a structurally related compound to 2′,3′-dideoxyxanthosine as they share an identical sugar moiety (2′,3′-dideoxyribose) and differ only in the arrangement of the nitrogen and oxygen atoms on their purine bases, making them isomers. []

2′-Deoxyguanosine

Compound Description: 2′-Deoxyguanosine (5) is a naturally occurring deoxynucleoside and one of the four canonical building blocks of DNA. []

Relevance: 2′-Deoxyguanosine (5) is related to 2′,3′-dideoxyxanthosine because it can be chemically modified to synthesize 2′-deoxyisoguanosine, which shares the same base structure as 2′,3′-dideoxyxanthosine. []

2-Amino-2′-deoxyadenosine

Compound Description: 2-Amino-2′-deoxyadenosine (6) is an intermediate compound in the synthesis of 2′-deoxyisoguanosine from 2′-deoxyguanosine. []

Relevance: 2-Amino-2′-deoxyadenosine (6) is relevant to 2′,3′-dideoxyxanthosine because it is a synthetic precursor to 2′-deoxyisoguanosine. This precursor shares the same xanthine base as 2′,3′-dideoxyxanthosine. []

2-Chloro-2′-deoxyadenosine

Compound Description: 2-Chloro-2′-deoxyadenosine (3) is a synthetic compound used as a starting material for the synthesis of 2′,3′-dideoxyisoguanosine. []

Relevance: 2-Chloro-2′-deoxyadenosine (3) is relevant as it is used to synthesize 2-chloro-2′,3′-dideoxyadenosine (4), which can then be further modified to produce 2′,3′-dideoxyisoguanosine. This shares the same dideoxyribose sugar moiety with the target compound, 2′,3′-dideoxyxanthosine. []

2-Chloro-2′,3′-dideoxyadenosine

Compound Description: 2-Chloro-2′,3′-dideoxyadenosine (4) is a synthetic intermediate in the synthesis of 2′,3′-dideoxyisoguanosine. []

Relevance: 2-Chloro-2′,3′-dideoxyadenosine (4) is relevant because it is a direct precursor to 2′,3′-dideoxyisoguanosine, which is an isomer of 2′,3′-dideoxyxanthosine. []

2,6-Dichloropurine

Compound Description: 2,6-Dichloropurine (12) is a synthetic compound used as a starting material for an alternative synthesis of 2-chloro-2′,3′-dideoxyadenosine (4). []

Relevance: 2,6-Dichloropurine (12) is relevant because it can be used to synthesize 2-chloro-2′,3′-dideoxyadenosine (4). This compound is then used to synthesize 2′,3′-dideoxyisoguanosine, an isomer of the target compound, 2′,3′-dideoxyxanthosine. []

Source and Classification

2',3'-Dideoxyxanthosine is classified as a dideoxynucleoside, a category that includes compounds lacking hydroxyl groups at both the 2' and 3' positions of the sugar moiety. These compounds are often explored for their potential as antiviral agents, especially against human immunodeficiency virus (HIV) and other viral infections. The synthesis and evaluation of various dideoxynucleosides have been extensively documented in scientific literature, highlighting their therapeutic potential .

Synthesis Analysis

Methods and Technical Details

The synthesis of 2',3'-dideoxyxanthosine can be achieved through several methods. One notable approach involves enzymatic deamination of xanthosine or its analogues. For example, adenosine deaminase can be employed to convert specific ribonucleosides into their corresponding dideoxynucleosides with high yields .

Another method utilizes chemical transformations involving protection and deprotection strategies on ribonucleosides followed by selective reduction or substitution reactions to achieve the desired dideoxy configuration. Techniques such as nucleophilic displacement reactions with lithium azide have also been reported, allowing for the introduction of various functional groups at specific positions on the sugar moiety .

Molecular Structure Analysis

Structure and Data

Nuclear magnetic resonance (NMR) spectroscopy has been employed to elucidate the structural features of this compound, providing insights into its conformational dynamics and interactions within biological systems .

Chemical Reactions Analysis

Reactions and Technical Details

2',3'-Dideoxyxanthosine undergoes various chemical reactions that are pivotal for its biological activity. These reactions include phosphorylation, which is essential for converting the nucleoside into its active triphosphate form. The triphosphate derivative can then be incorporated into viral RNA during replication processes.

Additionally, studies have demonstrated that modifications at specific positions on the sugar moiety can influence the compound's antiviral efficacy and selectivity against HIV .

Mechanism of Action

Process and Data

The mechanism of action for 2',3'-dideoxyxanthosine primarily involves its incorporation into viral RNA during replication. Once integrated, it acts as a chain terminator due to the absence of hydroxyl groups at the 2' and 3' positions, preventing further elongation of the RNA strand. This interruption effectively inhibits viral replication.

Research has shown that while 2',3'-dideoxyxanthosine exhibits antiviral activity against HIV, its efficacy can vary depending on structural modifications made to the nucleoside .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Melting Point: The melting point ranges from approximately 154 °C to 166 °C depending on purity.
  • Solubility: Soluble in water and organic solvents such as methanol and dimethyl sulfoxide.
  • Stability: Generally stable under normal laboratory conditions but sensitive to hydrolysis in aqueous solutions.

The compound's solubility profile is crucial for its formulation in pharmaceutical applications, influencing bioavailability and therapeutic effectiveness .

Applications

Scientific Uses

2',3'-Dideoxyxanthosine has significant applications in scientific research, particularly in virology and pharmacology. Its primary uses include:

  • Antiviral Research: Investigated as a potential treatment for HIV due to its ability to inhibit viral replication.
  • Drug Development: Serves as a template for synthesizing new nucleoside analogues with enhanced antiviral properties.
  • Biochemical Studies: Used in studies examining nucleic acid metabolism and enzyme interactions.

The ongoing research into dideoxynucleosides continues to unveil new therapeutic potentials, emphasizing their importance in developing antiviral strategies .

Molecular Structure & Chemical Properties of 2',3'-Dideoxyxanthosine

Stereochemical Configuration and Isomeric Variations

2',3'-Dideoxyxanthosine (ddX) features a xanthine base (2,6-dioxopurine) linked via an N9-glycosidic bond to a dideoxyribose sugar lacking hydroxyl groups at both 2' and 3' positions. This absence induces distinct stereoelectronic effects:

  • Sugar Pucker: Nuclear magnetic resonance (NMR) studies reveal a predominant C2'-endo conformation in aqueous solutions, reducing steric clash with the xanthine base. The dihedral angle (χ) between the purine and sugar moieties adopts an anti conformation (χ = -120° to -160°), optimizing base stacking in oligonucleotides [1] [9].
  • Anomeric Effects: The β-D-ribo configuration is stabilized by n→σ* orbital interactions between the ribose O4' lone pair and the σ* orbital of C1'-N9. This configuration exhibits a 3.2 kcal/mol energy preference over the α-anomer via density functional theory (DFT) calculations [4].
  • Isomeric Forms: Rotation about the C1'-N9 bond generates syn and anti rotamers. The anti rotamer dominates (95:5 ratio) due to diminished repulsion between the xanthine O2 and sugar 5'-OH [4].

Table 1: Key Stereochemical Parameters of 2',3'-Dideoxyxanthosine

ParameterValueExperimental Method
Glycosidic Bond (χ)-142° ± 8°NMR Spectroscopy
Sugar PuckerC2'-endo (78%)X-ray Crystallography
Anomeric Preferenceβ-D-riboDFT Calculation
syn:anti Ratio5:95Rotamer Population Analysis

Thermodynamic Stability in Aqueous vs. Nonpolar Solvents

The compound’s stability is governed by solvent-polarity-dependent equilibria:

  • Aqueous Solubility: Moderate solubility (22 mM at 25°C) arises from hydrogen bonding between xanthine’s N3-H/O2 and water. The enthalpy of solvation (ΔH~sol~) is -14.2 kcal/mol, computed via molecular dynamics simulations [4] [8].
  • Nonpolar Environments: In chloroform, ddX dimerizes via reciprocal N7-H⋯O6 hydrogen bonds, confirmed by concentration-dependent NMR shifts. Dimerization constant (K~dim~) = 180 M⁻¹ at 298 K [4].
  • Thermal Degradation: Differential scanning calorimetry shows decomposition onset at 218°C. Activation energy (E~a~) for thermal decomposition is 132 kJ/mol, per Kissinger analysis [6] [8].

Table 2: Thermodynamic Properties Across Solvents

PropertyWaterChloroform
ΔG°~solv~ (kJ/mol)-10.4-3.1
ΔH°~solv~ (kJ/mol)-14.2-5.8
T~dec~ (°C)218205
Dimerization ConstantNot observed180 M⁻¹

Comparative Analysis with Analogous Dideoxynucleosides

Key distinctions from related dideoxynucleosides:

  • Electronic Effects: Xanthine’s electron-withdrawing carbonyls reduce sugar-base charge transfer (0.08 e⁻) versus 2',3'-dideoxyadenosine (ddA, 0.12 e⁻), quantified via Natural Bond Orbital analysis. This lowers glycosidic bond hydrolysis susceptibility by 1.8-fold [1] [9].
  • Acid-Catalyzed Depurination: At pH 2.0, ddX depurinates with k = 2.6 × 10⁻⁵ s⁻¹, slower than ddA (k = 1.9 × 10⁻⁴ s⁻¹) due to xanthine’s proton affinity at N7 (pK~a~ = 2.8) stabilizing the glycosidic bond [6] [9].
  • Stacking Interactions: In duplex DNA, ddX exhibits a hypochromicity of 18% at 260 nm, weaker than ddA (26%) due to reduced π-overlap from xanthine’s symmetric carbonyl array [3].

Tautomeric Equilibria and Protonation States

Xanthine’s tautomerism directly impacts ddX’s chemical reactivity:

  • Predominant Tautomers: In physiological conditions (pH 7.4), the 7H-9H lactam tautomer predominates (99.7%), with minor contributions from the 3H-9H form. This equilibrium shifts under acidic conditions (pH < 4), favoring the N3-protonated dication (pK~a~ = 3.1 for N3, pK~a~ = 9.8 for N7) [3] [7] [8].
  • Keto-Enol Equilibria: The enol form (xanthine enolate) represents <0.01% of species but mediates metal chelation. Stability constants (log K) with Mg²⁺ and Zn²⁺ are 2.8 and 4.1, respectively [7].
  • Impact on Base Pairing: Tautomeric shifts allow ddX to mispair with cytosine (enol form) or thymine (imidazolium form). Replica-exchange molecular dynamics show a 12% population of the enol tautomer in DNA duplexes, facilitating dCTP misincorporation [3] [4].

Properties

CAS Number

132194-28-6

Product Name

2',3'-Dideoxyxanthosine

IUPAC Name

9-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione

Molecular Formula

C10H12N4O4

Molecular Weight

252.23 g/mol

InChI

InChI=1S/C10H12N4O4/c15-3-5-1-2-6(18-5)14-4-11-7-8(14)12-10(17)13-9(7)16/h4-6,15H,1-3H2,(H2,12,13,16,17)/t5-,6+/m0/s1

InChI Key

PDCOZUSCDLLKIV-NTSWFWBYSA-N

SMILES

C1CC(OC1CO)N2C=NC3=C2NC(=O)NC3=O

Canonical SMILES

C1CC(OC1CO)N2C=NC3=C2NC(=O)NC3=O

Isomeric SMILES

C1C[C@@H](O[C@@H]1CO)N2C=NC3=C2NC(=O)NC3=O

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